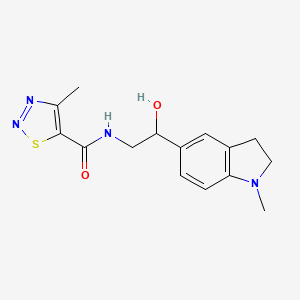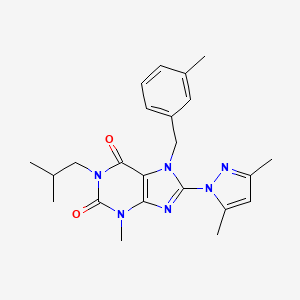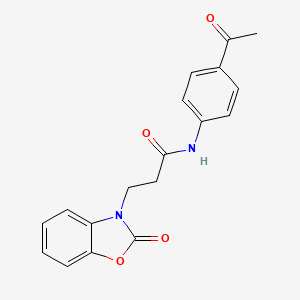![molecular formula C6H8N2O3 B2842584 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 81866-98-0](/img/structure/B2842584.png)
7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Descripción general
Descripción
7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C6H8N2O3 . It contains a total of 20 bonds, including 12 non-H bonds, 2 multiple bonds, 2 double bonds, 2 five-membered rings, 1 urea (-thio) derivative, 1 imide(s) (-thio), 1 ether(s) (aliphatic), and 1 Oxolane(s) .
Molecular Structure Analysis
The molecular structure of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is characterized by several key features. It contains two five-membered rings, one of which is an oxolane ring (a five-membered ring containing one oxygen atom). The molecule also contains two double bonds, one urea (-thio) derivative, one imide (-thio), and one aliphatic ether .Physical And Chemical Properties Analysis
7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a powder at room temperature . It has a molecular weight of 156.14 . The compound’s InChI code is 1S/C6H8N2O3/c9-4-6(1-2-11-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10) .Aplicaciones Científicas De Investigación
Synthesis Techniques
One-Pot Synthesis : 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones were synthesized using Mn(III)-based reactions. This method ensures the pyrrolidinedione ring remains intact, forming part of the spiro[4.4]nonanedione scaffold, demonstrating an effective synthesis route for related compounds (Huynh et al., 2017).
Structure-Property Relationship Studies : Research on 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones examined their structural and spectroscopic properties, providing insights into the synthesis and potential applications of similar spirohydantoin compounds (Lazić et al., 2017).
Polymer Synthesis
New Spirodilactam Polymers : The creation of polyether and poly(ether ketone)s containing 1,6-diazaspiro[4.4]nonane-2,7-dione (spirodilactam) showcases the utility of this compound in producing polymers with high thermo-oxidative stability and low dielectric constants (Zhou et al., 2006).
Aliphatic Spirodilactam Diphenol Containing Polyesters : Synthesis of aromatic polyesters containing 1,6-diazaspiro[4,4]-nonane-2,7-dione demonstrates the potential of this compound in creating materials with excellent thermal stability and desirable physical properties (Bucio et al., 2005).
Pharmaceutical Research
Antimicrobial Activity Studies : Compounds such as 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been developed and studied for their antimicrobial properties, highlighting the potential pharmaceutical applications of spirohydantoin compounds (Krolenko et al., 2015).
Anticonvulsant Properties : N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones have been synthesized and evaluated for their anticonvulsant properties, contributing to the development of new pharmaceutical agents (Kamiński et al., 2008).
Safety and Hazards
The safety information available indicates that 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c9-4-6(1-2-11-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVLAJRWWLRJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81866-98-0 | |
| Record name | 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2842503.png)

![Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide](/img/structure/B2842510.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B2842511.png)



![3,4-dimethyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2842515.png)
![N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2842517.png)
![[6-(Aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol](/img/structure/B2842519.png)
![Ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2842520.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate](/img/structure/B2842522.png)
